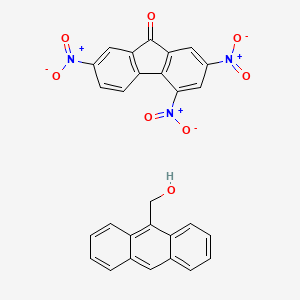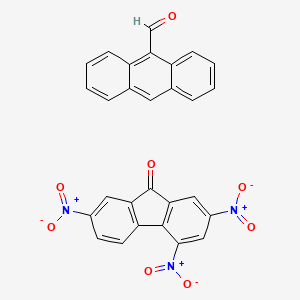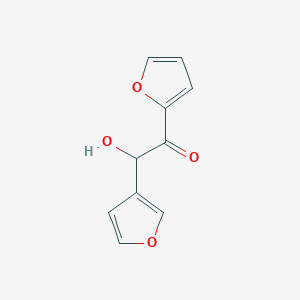![molecular formula C16H17N3O2 B3824076 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3824076.png)
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
Übersicht
Beschreibung
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BIH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIH is a bicyclic hydrazide derivative that has a unique structure and properties, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for controlling cell growth and preventing tumor formation. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases, where it has been shown to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, which limits its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide research, including:
1. Investigating the potential use of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in combination with other chemotherapy drugs to enhance its antitumor activity.
2. Studying the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide to better understand its effects on cancer cells and normal cells.
3. Developing new synthetic methods for N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide to improve its yield and purity.
4. Investigating the potential use of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in the treatment of other diseases, such as cardiovascular disease and diabetes.
5. Developing new formulations of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide to improve its bioavailability and pharmacokinetics.
In conclusion, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit potent antitumor activity and neuroprotective effects, making it a promising candidate for cancer therapy and neurodegenerative disease treatment. However, further research is needed to fully understand the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is its use in drug discovery and development. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-9-5-1-2-6-10(9)13)19-18-14-11-7-3-4-8-12(11)17-16(14)21/h3-4,7-10,13,17,21H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUDMSLKGYJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N=NC3=C(NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)


![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)


![1,2-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3824072.png)
![N-[2-(2-furyl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3824086.png)
![allyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3824097.png)